Nigrescin

Description

Historical Context of Nigrescin Discovery and Early Investigations as a Bacteriocin (B1578144)

The discovery and initial investigation of Nigrescin stem from research into the antimicrobial activities of bacteria found in the oral cavity. Prevotella nigrescens ATCC 25261 was identified as a producer of an antimicrobial substance frontiersin.orgnih.gov. Early studies focused on isolating and characterizing this substance, which was subsequently named Nigrescin nih.gov. These investigations revealed that Nigrescin exhibited a bactericidal mode of action against several bacterial species implicated in periodontal diseases, including Porphyromonas gingivalis, Prevotella intermedia, Tannerella forsythia, and Actinomyces species frontiersin.orgnih.govkcl.ac.uknih.gov. Purification efforts determined that the active component was a protein with an approximate molecular weight of 41 kDa nih.gov. Further research identified the gene responsible for encoding Nigrescin as nigC, located within a gene cluster termed the nig locus in Pr. nigrescens ATCC 25261 nih.govresearchgate.net. The predicted molecular mass of the protein encoded by nigC was calculated to be 41.9 kDa, closely aligning with the experimentally determined size nih.govresearchgate.net.

Early research also characterized the stability of Nigrescin, finding it to be stable across a pH range of 6.5 to 9.5 and resistant to heat (100°C for 10 minutes) and lyophilization. However, its activity was lost upon treatment with proteinase K, confirming its proteinaceous nature nih.gov.

Key characteristics identified during early investigations of Nigrescin include:

| Characteristic | Value/Finding | Source |

| Producing Organism | Prevotella nigrescens ATCC 25261 | frontiersin.orgnih.gov |

| Nature | Protein/Bacteriocin | nih.gov |

| Approximate Molecular Weight | ~41 kDa (SDS-PAGE), 41.9 kDa (Predicted from nigC) | nih.govnih.govresearchgate.net |

| Mode of Action | Bactericidal | nih.gov |

| Stability (pH) | Stable between pH 6.5 and 9.5 | nih.gov |

| Stability (Heat) | Stable at 100°C for 10 minutes | nih.gov |

| Stability (Lyophilization) | Resistant | nih.gov |

| Sensitivity | Inactivated by Proteinase K | nih.gov |

| Encoding Gene | nigC | nih.govresearchgate.net |

Classification of Nigrescin as a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Bacteriocin

Bacteriocins are a diverse group of proteinaceous toxins produced by bacteria that inhibit the growth of or kill other bacteria. They are broadly classified based on their structure, genetic origin, and post-translational modifications. While the initial characterization identified Nigrescin as a proteinaceous bacteriocin nih.gov, subsequent research contexts place it within the framework of bacteriocins produced by Bacteroidales, an order that includes Prevotella species researchgate.netnih.gov. Studies investigating the antimicrobial potential and biosynthetic capabilities of Bacteroidales have specifically explored the presence of ribosomally synthesized and post-translationally modified peptides (RiPPs) within this group nih.gov. RiPPs are a large family of natural products synthesized on ribosomes as precursor peptides and subsequently undergo various post-translational modifications to yield the mature, active compound. The investigation into Bacteroidales bacteriocins, including those from Prevotella nigrescens like Nigrescin, in the context of RiPP biosynthesis suggests that Nigrescin is considered a RiPP bacteriocin researchgate.netnih.gov. The identification of a specific gene cluster (nig locus) and the encoding gene (nigC) for Nigrescin further supports its nature as a ribosomally synthesized peptide that likely undergoes post-translational modifications to become the active bacteriocin nih.govresearchgate.net.

Significance of Nigrescin in Microbial Ecology and Oral Microbiome Research

Nigrescin's production by Prevotella nigrescens and its demonstrated activity against key oral pathogens highlight its significance in the microbial ecology of the oral cavity frontiersin.orgnih.govkcl.ac.uknih.gov. The oral microbiome is a complex ecosystem where numerous bacterial species interact through various mechanisms, including the production of antimicrobial compounds like bacteriocins frontiersin.orgnih.gov. By inhibiting the growth of bacteria associated with periodontal diseases, Nigrescin produced by Pr. nigrescens may play a role in shaping the composition and maintaining the balance of the oral microbial community frontiersin.orgkcl.ac.uknih.gov.

The antagonistic activity of Nigrescin against periodontopathic bacteria such as P. gingivalis, P. intermedia, and T. forsythia suggests a potential contribution to oral health by suppressing the proliferation of these harmful species frontiersin.orgnih.govkcl.ac.uk. This interspecies inhibition is a crucial aspect of microbial competition and can influence the colonization dynamics and spatial organization of bacteria within dental plaque biofilms frontiersin.orgnih.gov. Research into Nigrescin contributes to a broader understanding of the complex interspecies interactions and the ecological roles of bacteriocin-producing bacteria in the oral microbiome frontiersin.orgnih.gov.

Detailed findings on the inhibitory activity of Nigrescin include:

| Target Organism | Activity Type | Source |

| Porphyromonas gingivalis | Bactericidal | frontiersin.orgnih.govkcl.ac.uk |

| Prevotella intermedia | Bactericidal | frontiersin.orgnih.govkcl.ac.uk |

| Tannerella forsythia | Bactericidal | frontiersin.orgnih.govkcl.ac.uk |

| Actinomyces spp. | Bactericidal | frontiersin.orgnih.govkcl.ac.uk |

The Minimal Inhibition Concentration (MIC) of recombinant NigC (Nigrescin) against P. gingivalis A244 was reported as 40 µg/ml nih.govresearchgate.net.

Structure

3D Structure

Properties

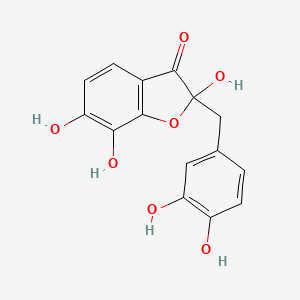

Molecular Formula |

C15H12O7 |

|---|---|

Molecular Weight |

304.25 g/mol |

IUPAC Name |

2-[(3,4-dihydroxyphenyl)methyl]-2,6,7-trihydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C15H12O7/c16-9-3-1-7(5-11(9)18)6-15(21)14(20)8-2-4-10(17)12(19)13(8)22-15/h1-5,16-19,21H,6H2 |

InChI Key |

LZJRSQAXVZJLOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC2(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O)O |

Origin of Product |

United States |

Genetic Determinants and Biosynthetic Pathways of Nigrescin

Identification of the nig Locus and Associated Genes (nigA, nigB, nigC, nigD) in Prevotella nigrescens ATCC 25261

Initial studies identified the nig locus as the genetic determinant for nigrescin production in Pr. nigrescens ATCC 25261. researchgate.net This locus contains four genes: nigA, nigB, nigC, and nigD. researchgate.net

Academic Discourse and Retraction Notices Pertaining to Nigrescin Gene Identification

The study identifying nigC as the gene encoding nigrescin was published in Letters in Applied Microbiology. nih.gov Subsequently, an Expression of Concern was issued regarding this article in June 2024. nih.gov This was followed by a formal Retraction of the article in October 2024. oup.comoup.compsiref.comoup.com

Proposed Biosynthetic Mechanisms and Enzymatic Steps Involved in Nigrescin Production

While the precise biosynthetic pathway of nigrescin is still under investigation, the identification of nigC as the putative structural gene suggests a ribosomal synthesis mechanism. researchgate.netnih.govresearchgate.netnih.gov Bacteriocins are a diverse group of antimicrobial peptides, and many are ribosomally synthesized and may undergo post-translational modifications. researchgate.netnih.gov

Ribosomal Synthesis and Post-Translational Modification Hypotheses for Nigrescin

The identification of nigC as the gene encoding nigrescin supports the hypothesis of ribosomal synthesis. nih.govresearchgate.net Ribosomally synthesized peptides often undergo post-translational modifications (PTMs) to become biologically active. nih.govstudysmarter.co.ukmdpi.comresearchgate.net While specific modifications for nigrescin are not fully elucidated, the predicted molecular weight of the NigC protein (41.9 kDa) suggests it is a larger bacteriocin (B1578144), potentially belonging to a class that undergoes less extensive post-translational modification compared to smaller, highly modified bacteriocins like lantibiotics. nih.govresearchgate.net However, the possibility of some enzymatic modifications cannot be ruled out.

Role of Specific Proteins (e.g., NigB) in Nigrescin Production or Immunity

Within the nig locus, nigB is thought to encode an immunity protein. researchgate.net Immunity proteins protect the producing organism from the effects of its own bacteriocin. researchgate.netnih.gov The presence of a putative immunity gene (nigB) adjacent to the structural gene (nigC) is a common feature in bacteriocin gene clusters. researchgate.netasm.org Another gene in the locus, nigD, has been noted to have homologues in other bacteria, and in some cases, these homologues have been proposed to be involved in bacteriocin immunity. researchgate.netasm.org

Heterologous Expression Systems for Nigrescin Production and Pathway Analysis

Heterologous expression systems are valuable tools for studying gene function and reconstituting biosynthetic pathways. nih.govnih.govresearchgate.netmdpi.com The nig gene cluster from Pr. nigrescens ATCC 25261 has been transferred into an expression vector and expressed in Escherichia coli. researchgate.netnih.gov E. coli containing the plasmid expressing the nig locus was shown to produce a bacteriocin with similar characteristics to that purified from Pr. nigrescens ATCC 25261. researchgate.net Specifically, overexpression and purification of individual recombinant proteins encoded by nigA, nigB, nigC, and nigD in E. coli allowed for the functional characterization of NigC as the protein with inhibitory activity. nih.gov This demonstrates the utility of heterologous expression in identifying the gene responsible for nigrescin production and provides a system for further analysis of the biosynthetic pathway. nih.gov

Regulation of Nigrescin Biosynthesis and Genetic Determinants

Nigrescin, a bacteriocin produced by Prevotella nigrescens ATCC 25261, is encoded within a specific genetic locus. The genetic determinant required for nigrescin production in Pr. nigrescens ATCC 25261 has been identified as a continuous 4868 bp chromosomal fragment, termed the nig locus. researchgate.netdsmz.de This locus contains a cluster of four major genes, designated nigA, nigB, nigC, and nigD, oriented in the same direction. researchgate.net

Initial studies suggested that nigA encoded the nigrescin protein based on its size. researchgate.net However, subsequent research involving the overexpression and purification of individual proteins encoded by each open reading frame (ORF) within the nig gene cluster revealed that recombinant NigC protein exhibited inhibitory activity against Porphyromonas gingivalis. nih.gov This finding indicated that nigC is the gene that encodes nigrescin. nih.gov The nigC gene starts at nucleotide position 2454 and stops at position 3608 relative to the first nucleotide of the nig locus and putatively encodes a protein with a predicted molecular mass of 41.9 kDa. nih.gov

The nig locus also includes other genes potentially involved in nigrescin production and related functions. While nigA was initially considered the bacteriocin gene, nigB was proposed to encode an immunity protein. researchgate.net An original NigD homologue was also identified in the nig locus and was proposed to function as a bacteriocin immunity protein. asm.org Bacteriocin gene clusters often contain accessory genes involved in post-translational modification (PTM), transport, immunity, and regulation. frontiersin.orgnih.gov Although self-immunity genes were not frequently detected in a broader analysis of Bacteroidales bacteriocin gene clusters, some efflux systems present in selected clusters could be involved in self-immunity. researchgate.net

Transcriptional regulation plays a role in controlling bacteriocin biosynthesis. Studies on other bacteriocins, such as nisin, have shown that their biosynthesis is regulated by the expression of structural and biosynthetic genes, with expression levels varying throughout growth phases. researchgate.net While specific detailed research findings on the direct transcriptional regulation of the nig locus in Prevotella nigrescens are not extensively detailed in the provided search results, the presence of genes like nigB and nigD within the cluster suggests potential regulatory or immunity mechanisms are genetically linked to nigrescin production. researchgate.netasm.org

The genetic organization of the nig locus, with multiple genes clustered together, is characteristic of an operon-like structure, common for bacteriocin biosynthetic genes. researchgate.netnih.gov This arrangement facilitates coordinated expression of the genes required for nigrescin production, modification, transport, and potentially immunity.

Detailed research findings regarding the nig locus and its components include:

| Gene | Proposed Function | Location within nig locus (approximate nucleotide range) | Predicted Molecular Mass | Key Findings |

| nigA | Initially thought to encode nigrescin | - | - | Part of the nig locus; deletion affecting nigAB resulted in loss of activity. researchgate.net |

| nigB | Proposed immunity protein | - | - | Part of the nig locus; proposed immunity function. researchgate.net |

| nigC | Encodes Nigrescin | 2454 - 3608 | 41.9 kDa | Recombinant protein showed inhibitory activity; identified as the nigrescin gene. nih.gov |

| nigD | Proposed immunity protein | Adjacent to nigC | - | Homologue identified in the nig locus; proposed immunity function. asm.org |

This table summarizes key genetic determinants associated with nigrescin biosynthesis based on the available research findings.

While comprehensive data tables detailing every aspect of nigrescin biosynthesis regulation are not available in the provided search results, the identification of the nig locus and the functional assignment of nigC as the structural gene represent significant steps in understanding the genetic basis of nigrescin production. Further research is needed to fully elucidate the complex regulatory mechanisms governing the expression of the nig locus and the precise roles of nigA, nigB, and nigD in nigrescin biosynthesis and immunity.

Molecular and Cellular Mechanisms of Nigrescin Action on Target Microorganisms

Bactericidal Mode of Action: Mechanistic Investigations

Nigrescin exhibits a bactericidal mode of action against susceptible microorganisms researchgate.netnih.govbvsalud.org. Studies have shown that the antimicrobial activity of Nigrescin is lost after treatment with proteinase K, indicating its proteinaceous nature researchgate.netnih.govbvsalud.org. The active fraction of purified Nigrescin has been identified as a protein with an approximate molecular weight of 41 kDa researchgate.netnih.gov. Further research has identified nigC as the gene encoding Nigrescin, located within a chromosomal gene cluster termed the nig locus in Pr. nigrescens ATCC 25261 nih.gov. The protein encoded by nigC has a predicted molecular mass of 41.9 kDa, aligning with the observed size of the active compound nih.gov.

Identification of Specific Microbial Targets and Cellular Components Influenced by Nigrescin

Nigrescin demonstrates antimicrobial activity against a range of bacteria, with a notable focus on Gram-negative anaerobic species associated with periodontitis researchgate.netnih.govbvsalud.org. While the specific molecular targets and cellular components directly influenced by Nigrescin are not extensively detailed in the provided literature, its spectrum of activity points towards its effects on these susceptible microorganisms.

Effects on Cell Wall Integrity and Membrane Functionality of Susceptible Bacteria

The bacterial cell wall, particularly the peptidoglycan layer, and the cell membrane are crucial for bacterial survival and are common targets for antimicrobial agents mdpi.comwikipedia.orgoregonstate.education. Gram-negative bacteria, which are primary targets of Nigrescin, possess a thin peptidoglycan layer surrounded by an outer membrane containing lipopolysaccharide (LPS) mdpi.comoregonstate.educationnih.gov. While the precise mechanism by which Nigrescin affects the cell wall or membrane integrity of its targets is not explicitly described in the search results, the bactericidal nature suggests a disruptive effect on essential cellular structures or processes. General mechanisms by which some compounds affect bacterial cells include disrupting membrane potential or causing pore formation researchgate.net. However, these specific mechanisms have not been directly attributed to Nigrescin in the provided information.

Modulation of Intracellular Processes in Target Microorganisms

Information regarding Nigrescin's direct modulation of intracellular processes in target microorganisms is limited in the available search results. While some antimicrobial agents are known to inhibit intracellular functions such as protein synthesis or affect ion transport and ATPase activity nih.govmdpi.com, the specific intracellular pathways or molecules targeted by Nigrescin have not been clearly elucidated.

Spectrum of Action: Mechanistic Studies on Gram-Negative Bacteria (e.g., Porphyromonas gingivalis, Prevotella intermedia, Tannerella forsythia)

Nigrescin has been shown to exhibit bactericidal activity against several key Gram-negative bacteria involved in the pathogenesis of periodontal diseases researchgate.netnih.govbvsalud.org. These include Porphyromonas gingivalis, Prevotella intermedia, and Tannerella forsythia researchgate.netnih.govbvsalud.org. Additionally, activity against Actinomyces spp. has been reported researchgate.netnih.govbvsalud.org.

Data on the susceptibility of these target bacteria to Nigrescin, often presented as Minimum Inhibitory Concentration (MIC) values, are indicative of its potency. While specific MIC data tables were not consistently available across the search results for direct inclusion here, the repeated identification of these species as targets underscores Nigrescin's focused spectrum of activity against periodontopathogens.

Structural Characterization and Structure Activity Relationship Sar Studies of Nigrescin

Methods for Nigrescin Purification and Initial Characterization

The purification of nigrescin from the culture supernatant of Prevotella nigrescens ATCC 25261 typically involves a multi-step process. Initial purification can be achieved through ammonium (B1175870) sulphate precipitation. nih.govbvsalud.org This is often followed by chromatographic techniques. Anion-exchange chromatography and gel filtration chromatography have been successfully employed to further purify the active compound. nih.govbvsalud.org These methods help to separate nigrescin from other proteins and molecules based on charge and size, respectively, leading to a relatively homogeneous active fraction. nih.govbvsalud.org While not explicitly detailed in the search results for nigrescin itself, electrophoresis, such as polyacrylamide gel electrophoresis (PAGE), is a common method for analyzing protein purity and estimating molecular weight during purification steps of bacteriocins. nih.govbvsalud.orgresearchgate.net

Determination of Molecular Mass and Proteinaceous Nature

The molecular mass of nigrescin has been estimated using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). nih.govbvsalud.orgoup.com Analysis by SDS-PAGE revealed the active fraction to be a protein with an approximate molecular weight of 41 kDa. nih.govbvsalud.orgoup.com The proteinaceous nature of nigrescin is further supported by its sensitivity to proteinase K. nih.govbvsalud.orgoup.com Treatment with proteinase K, a broad-spectrum serine protease that degrades proteins sigmaaldrich.comagscientific.com, resulted in the loss of nigrescin's activity. nih.govbvsalud.orgoup.com This indicates that the antimicrobial activity is dependent on the intact protein structure.

Here is a summary of the molecular mass determination:

| Method | Estimated Molecular Mass |

| SDS-PAGE | ~41 kDa |

The sensitivity to proteinase K is a key indicator of its protein nature.

| Treatment | Effect on Activity |

| Proteinase K | Activity lost |

Approaches to Elucidating Nigrescin's Primary and Higher-Order Structures

While detailed information on the complete amino acid sequence and higher-order structure of nigrescin is not extensively available in the provided search results, some insights can be drawn from related research on bacteriocins and the genetic information available. The gene encoding nigrescin has been identified as nigC within a gene cluster (nig locus) in Prevotella nigrescens ATCC 25261. nih.gov The nigC gene is putatively encoded to produce a protein with a predicted molecular mass of 41.9 kDa, which aligns closely with the experimentally determined molecular weight. nih.gov

Determining the primary structure, the amino acid sequence, typically involves techniques like Edman degradation or, more commonly now, sequencing the gene that encodes the protein and deducing the amino acid sequence ich.orgyoutube.com. While the full amino acid sequence of nigrescin is not provided, the identification of the nigC gene is a crucial step towards this. nih.gov

Design and Construction of Nigrescin Analogues and Derivatives for SAR Exploration

The identification and cloning of the gene encoding nigrescin (nigC) facilitate the potential for designing and constructing analogues and derivatives. researchgate.netnih.gov By manipulating the nigC gene sequence, researchers can create modified versions of nigrescin with alterations in their amino acid sequence. ich.org Expressing these modified genes, for example in Escherichia coli, allows for the production of recombinant nigrescin analogues. researchgate.netnih.gov

The ability to clone and express the bacteriocin (B1578144) in E. coli is specifically mentioned as facilitating the construction of bacteriocin analogues and permitting the investigation of their structure/function relationships. researchgate.net This approach allows for targeted modifications to specific amino acids or regions of the protein to study their impact on antimicrobial activity, stability, and other properties. Structure-activity relationship (SAR) exploration involves systematically altering the structure of a compound and observing the effect on its biological activity. mdpi.comresearchgate.net For a protein like nigrescin, this could involve point mutations, deletions, or insertions in the amino acid sequence to identify residues or regions critical for its function.

Computational Approaches and Molecular Modeling in Nigrescin Structural and Mechanistic Research

Computational approaches and molecular modeling play an increasingly important role in understanding protein structure and function, including for bacteriocins like nigrescin. These methods can complement experimental studies by providing theoretical insights into the protein's three-dimensional structure, its interactions with target molecules, and the mechanisms of its activity.

Furthermore, molecular docking simulations can be employed to model the interaction between nigrescin and its proposed targets on sensitive bacteria. This can help elucidate the binding mechanisms and identify key residues involved in the interaction, providing valuable information for rational design of more potent analogues. While specific computational studies on nigrescin were not detailed in the search results, the application of such methods is a standard practice in modern structural and mechanistic research of proteins and their interactions. researchgate.netresearchgate.netresearchgate.net

Advanced Analytical and Methodological Approaches in Nigrescin Research

Chromatographic and Spectroscopic Techniques for Isolation, Purification, and Characterization of Nigrescin

The isolation, purification, and characterization of nigrescin rely heavily on a combination of chromatographic and spectroscopic techniques. These methods enable researchers to separate nigrescin from complex biological matrices, assess its purity, and elucidate its structural properties.

Chromatographic methods are essential tools for separating and purifying reaction products and provide valuable information about the composition and purity of a mixture. High-Performance Liquid Chromatography (HPLC) is widely used for separating and purifying reaction products, offering high resolution for complex mixtures, quantitative analysis, and scalability for preparative separations. Other separation techniques employed in the isolation of active compounds from natural sources include thin-layer chromatography, gravitational column chromatography, liquid vacuum chromatography, and liquid flash chromatography. taylorfrancis.com Semi-preparative HPLC is also a popular method for isolating and purifying single or multiple compounds from mixtures, even those with very similar molecular structures. mdpi.com Countercurrent chromatography methods, such as high-performance countercurrent chromatography (HSCCC), have been used for purifying compounds like sesamin (B1680957) and sesamolin, yielding products on a milligram scale. mdpi.com

Spectroscopic techniques are crucial for characterizing chemical reactions and products, providing information about molecular structure, composition, and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and reaction monitoring. Infrared (IR) spectroscopy is another valuable method for obtaining information about molecular structure. Ultraviolet-visible (UV-Vis) spectroscopy is also commonly used. taylorfrancis.com The hyphenation of spectroscopic and chromatographic techniques, such as HPLC-MS (High-Performance Liquid Chromatography–Mass Spectrometry) and GC-MS (Gas Chromatography coupled to Mass Spectrometry), allows for both separation and identification of active compounds. taylorfrancis.comsci-hub.se These coupled techniques offer high selectivity, resolution, speed, sensitivity, repeatability, and the ability to determine analyte structure alongside quantitative analysis. mdpi.com For compounds like lignans, which have medium polarity, HPLC with reverse-phase columns and gradient elution is particularly suitable, often utilizing UV detection at 280 nm or 254 nm for analysis. mdpi.com

In the specific case of nigrescin, purification of the active compound from the culture supernatant of Prevotella nigrescens has been achieved using techniques such as ammonium (B1175870) sulfate (B86663) precipitation followed by anion-exchange and gel filtration chromatography. researchgate.net SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) has been used to assess the purity of the active fraction, revealing a protein with an approximate molecular weight of 41 kDa. researchgate.net

Genetic Engineering and Molecular Biology Techniques for Nigrescin Gene Manipulation and Expression Studies

Genetic engineering and molecular biology techniques are fundamental to understanding the genetic basis of nigrescin production, manipulating its gene, and studying its expression. These approaches allow researchers to identify the gene responsible for nigrescin, clone it, express it in heterologous hosts, and investigate the regulatory mechanisms involved.

Genetic engineering involves the modification and manipulation of an organism's genes using technology. wikipedia.org This includes isolating, cloning, modifying, transferring, and characterizing genes. uclouvain.be A key goal is gene expression, ensuring the foreign gene is transcribed and translated into a functional protein in the new environment at appropriate levels and timing. nih.gov Techniques leading to gene expression include isolation, cloning, and transfer. nih.gov Recombinant DNA techniques, such as restriction digests, ligations, and molecular cloning, are used to combine the gene of interest with other genetic elements like promoters and terminators, and often a selectable marker gene. wikipedia.org The gene can also be modified for better expression or effectiveness at this stage. wikipedia.org

Methods for DNA characterization and genetic manipulation of microorganisms are essential in molecular biology. transform4europe.eu This includes recombinant DNA techniques and the use of cloning vectors for gene expression in both prokaryotes and eukaryotes. transform4europe.eu Techniques for studying genes and genomes, as well as PCR (Polymerase Chain Reaction), are also integral. transform4europe.eu Gene expression systems, such as those based on E. coli, are widely used for producing recombinant proteins due to their simplicity.

Research on nigrescin has involved identifying the gene that encodes it. nih.gov The nig gene cluster in Prevotella nigrescens ATCC 25261, a chromosomal fragment of 4868 base pairs, has been shown to be important for bacteriocin (B1578144) production. researchgate.net This cluster contains four genes: nigA, nigB, nigC, and nigD. researchgate.net Studies involving the transfer of each open reading frame (ORF) of the nig gene cluster into an expression vector and assaying the recombinant proteins for bacteriocin activity have indicated that nigC is the gene that encodes nigrescin. nih.gov The predicted molecular mass of the protein encoded by the re-analyzed nigC gene is approximately 41.9 kDa. nih.gov The successful cloning and expression of the bacteriocin from P. nigrescens ATCC 25261 into E. coli has been reported, which facilitates the construction of bacteriocin analogues and the investigation of their structure-function relationships. researchgate.net

Biophysical Methods for Studying Nigrescin-Target Interactions

Biophysical methods are employed to investigate the interactions between nigrescin and its target molecules, providing insights into its mechanism of action at a molecular level. While specific biophysical studies on nigrescin-target interactions were not detailed in the provided snippets, general biophysical methods used in protein characterization and interaction studies are relevant.

Methods for protein characterization include electrophoresis, chromatography, mass spectrometry, and spectroscopic techniques such as UV, IR, SPR (Surface Plasmon Resonance), and CD (Circular Dichroism). transform4europe.eu SPR, for instance, is a label-free technique commonly used to study the binding kinetics and affinity of molecular interactions. Circular Dichroism can provide information about the secondary structure of proteins and conformational changes upon binding to a target.

Given that nigrescin is a proteinaceous bacteriocin with a molecular weight of approximately 41 kDa researchgate.net, biophysical techniques such as those mentioned above would be applicable to study its interaction with the target bacterial cell membrane or specific receptor molecules, if identified. These studies could reveal binding constants, stoichiometry, and conformational changes associated with binding, contributing to a deeper understanding of how nigrescin exerts its bactericidal effect.

Quantitative Assays for Investigating Nigrescin's Biological Effects in Research Settings

Quantitative assays are indispensable for measuring the biological effects of nigrescin, particularly its antimicrobial activity, in research settings. These assays provide quantifiable data on the potency and spectrum of activity of nigrescin.

Common quantitative assays for assessing antimicrobial activity include broth microdilution and agar (B569324) diffusion assays. researchgate.net Broth microdilution assays are used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits visible growth of a microorganism. researchgate.net Agar diffusion assays, such as disc diffusion and agar overlay assays, measure the size of the zone of inhibition around a source of the antimicrobial compound, indicating its ability to inhibit microbial growth. researchgate.netresearchgate.net Factors such as agar thickness and uniformity can impact the size of inhibition zones in agar diffusion assays. researchgate.net

In the context of nigrescin research, agar overlay assays have been used to screen genomic DNA libraries of Prevotella nigrescens for bacteriocin production. researchgate.net This involves overlaying an agar plate containing potential bacteriocin-producing clones with a layer of agar inoculated with a sensitive indicator organism. researchgate.net The presence of a zone of inhibition around a clone indicates bacteriocin production. researchgate.net

Quantitative chromatographic assays can also be used in research settings, for example, to identify high-producing strains in engineered systems. google.com While this is not directly an assay for biological effect, it is a quantitative method used in the research process related to compound production.

Studies on nigrescin have shown that it exhibits a bactericidal mode of action against various bacteria implicated in periodontal diseases, including Porphyromonas gingivalis, Prevotella intermedia, Tannerella forsythia, and Actinomyces spp. researchgate.net The minimal inhibition concentration (MIC) of recombinant NigC against P. gingivalis A244 has been reported as 40 µg/ml. nih.gov

These quantitative assays are crucial for characterizing the antimicrobial spectrum and potency of nigrescin and its variants, as well as for evaluating the activity of nigrescin produced through genetic engineering approaches.

Ecological and Inter Microbial Roles of Nigrescin

Contribution of Nigrescin to Microbial Competition and Co-existence in Oral Ecosystems

The human oral cavity harbors a highly diverse and densely populated microbial flora, consisting of hundreds of bacterial species that co-evolve with the host and with each other frontiersin.orgnih.govkcl.ac.uk. This environment necessitates intricate mechanisms for competition and co-existence among its microbial inhabitants. Nigrescin contributes to this balance through its antagonistic activity against specific bacterial species.

Produced by Prevotella nigrescens, Nigrescin has been identified as a novel bacteriocin (B1578144) with a bactericidal effect frontiersin.orgnih.gov. Its inhibitory spectrum includes several bacteria found in the oral cavity, such as Porphyromonas gingivalis, Prevotella intermedia, Tannerella forsythia, and certain Actinomyces species frontiersin.orgnih.gov. By inhibiting the growth of these competing microorganisms, Nigrescin provides a competitive advantage to P. nigrescens within its ecological niche. This form of chemical warfare, mediated by bacteriocins, is a common strategy employed by bacteria to gain dominance or maintain their presence in a crowded environment nih.gov.

Nigrescin's Role in Shaping Microbial Community Dynamics and Interspecies Interactions

The bactericidal activity of Nigrescin against key oral bacteria like P. gingivalis, P. intermedia, and T. forsythia directly impacts the population sizes of these susceptible species within the oral biofilm frontiersin.orgnih.gov. P. gingivalis, for instance, is often associated with periodontal disease, and the inhibition of its growth by Nigrescin produced by P. nigrescens could influence the progression or stability of the microbial community in periodontal sites nih.gov.

While the primary role identified for Nigrescin is antagonistic, the broader context of microbial communities involves complex networks of interactions, including synergistic relationships and metabolic dependencies nih.govmdpi.comfrontiersin.org. The presence and activity of Nigrescin contribute to the intricate web of these interactions, indirectly influencing species that may not be directly susceptible to its effects but are linked through other ecological relationships. Understanding the full impact of Nigrescin requires considering its role within this larger interaction network.

Influence of Environmental Factors on Nigrescin Production and Activity within Microbial Niches

Environmental factors play a crucial role in shaping ecological niches and influencing the growth, survival, and activity of microorganisms, including their production of secondary metabolites like bacteriocins frontiersin.orgnih.govnih.govmdpi.com. Within the diverse microbial niches of the oral cavity (e.g., supragingival plaque, subgingival plaque), variations in environmental conditions can impact the production and effectiveness of Nigrescin.

Key environmental factors known to influence microbial communities include temperature, pH, nutrient availability, and oxygen levels frontiersin.orgmdpi.com. For instance, pH influences nutrient availability and enzyme activity, while nutrient availability determines microbial growth and abundance . The oral cavity presents a range of these conditions depending on the specific site frontiersin.orgslideshare.net.

While specific research detailing the direct impact of environmental factors on Nigrescin production by P. nigrescens is limited in the provided sources, general principles of microbial ecology suggest that these factors would likely play a role. The expression of genes encoding bacteriocins can be regulated by environmental cues and cell density (quorum sensing) nih.gov. Therefore, factors such as nutrient availability in a specific oral niche or the local pH could influence whether P. nigrescens produces Nigrescin and in what quantities.

Furthermore, the activity of proteinaceous bacteriocins like Nigrescin can also be affected by environmental conditions such as pH and the presence of proteases produced by other microorganisms mdpi.com. Thus, even if produced, Nigrescin's effectiveness in inhibiting target bacteria could vary depending on the specific environmental conditions of the oral microenvironment.

Future Directions and Emerging Research Avenues for Nigrescin Studies

Resolution of Discrepancies in Nigrescin Gene Identification and Structural Elucidation

Initial studies identified a gene cluster (nigA, nigB, nigC, nigD) potentially responsible for nigrescin production. Re-analysis of the open reading frames (ORFs) within the nig gene cluster in P. nigrescens ATCC 25261 revealed that the position of the nig ORFs was similar to previously designated locations, with the exception of the start codon for nigC, which was reassigned. nih.govresearchgate.net The revised nigC gene was found to putatively encode a protein with a predicted molecular mass of 41.9 kDa. nih.govresearchgate.net Experimental validation involving the overexpression and purification of recombinant proteins corresponding to nigA, nigB, nigC, and nigD demonstrated that only recombinant NigC exhibited inhibitory activity against Porphyromonas gingivalis. nih.govresearchgate.net This finding strongly indicates that nigC is the gene encoding nigrescin. nih.govresearchgate.net

Despite this progress, further research is needed to definitively resolve any remaining discrepancies in the gene cluster organization and to fully elucidate the precise mature structure of nigrescin. Advanced techniques such as high-resolution mass spectrometry and NMR spectroscopy could provide more detailed structural information, including post-translational modifications, which are common in bacteriocins. Understanding the exact genetic determinants and the final active structure is crucial for heterologous expression, targeted modification, and potential therapeutic applications.

In-depth Characterization of Novel Molecular Targets and Signaling Pathways

Nigrescin has demonstrated bactericidal effects against various Gram-negative bacteria implicated in periodontal diseases, including P. gingivalis, Tannerella forsythia, and Prevotella intermedia. researchgate.net While its antimicrobial activity is established, the specific molecular targets and the signaling pathways it interacts with within susceptible bacteria require more in-depth characterization. Research into other bacteriocins has shown they can act as analogues of signaling molecules, affecting interspecies interactions within microbial communities. psu.edu

Future studies should employ techniques such as transcriptomics, proteomics, and metabolomics to identify cellular processes and molecules affected by nigrescin exposure in target pathogens. This could involve investigating its impact on cell membrane integrity, protein synthesis, DNA replication, or specific enzymatic activities. Furthermore, exploring how nigrescin might influence the signaling pathways involved in biofilm formation or virulence factor production in target bacteria would provide valuable insights into its ecological role and therapeutic potential.

Exploration of Unidentified Biosynthetic Pathways and Regulatory Mechanisms

While the nigC gene has been identified as encoding nigrescin, the complete biosynthetic pathway and the regulatory mechanisms governing its production are not yet fully understood. Bacteriocin (B1578144) biosynthesis often involves complex machinery, including synthesis, post-translational modification, transport, and regulation. researchgate.net

Future research should aim to identify all genes and enzymes involved in the maturation and secretion of nigrescin. This could involve genomic mining of P. nigrescens strains, guided by the identified nigC gene, to locate associated genes in the biosynthetic cluster. researchgate.net Techniques such as gene knockout studies and heterologous expression of the entire gene cluster in a model organism could help delineate the functions of neighboring genes. Investigating the environmental signals and regulatory proteins that control nigrescin gene expression would also be crucial for understanding its production in different ecological contexts and for optimizing its yield in biotechnological applications. The involvement of peptidase-containing ATP-binding transporters (PCATs) in the cleavage and export of precursor peptides with GG-motifs, a feature observed in other Bacteroidales bacteriocins, warrants investigation for nigrescin. researchgate.netfrontiersin.org

Integration of Systems Biology and Synthetic Biology Approaches for Comprehensive Nigrescin Research

Synthetic biology approaches offer the potential to engineer P. nigrescens strains for enhanced nigrescin production or to introduce the nigrescin gene cluster into other chassis organisms for controlled production. nih.gov Furthermore, synthetic biology could be used to design and synthesize nigrescin variants with altered target specificity or enhanced activity. Integrating these approaches can accelerate the discovery of novel insights into nigrescin's biology and pave the way for its rational design and application.

Expanding the Understanding of Nigrescin's Ecological Significance Beyond Oral Microbiomes

Nigrescin was initially identified in the context of the oral microbiome and its activity against periodontal pathogens. researchgate.netpsu.edu However, Prevotella species, including P. nigrescens, are found in other body sites and diverse environments. nih.gov Expanding the investigation of nigrescin's ecological significance beyond the oral cavity is a critical future direction.

Research should explore the presence and activity of nigrescin or nigrescin-like compounds in other microbial communities where P. nigrescens resides, such as the gut, skin, or other mucosal sites. nih.gov This could involve metagenomic studies to identify the nigC gene or related sequences in different environments. researchgate.net Investigating the role of nigrescin in shaping microbial community structure and function in these diverse niches could reveal novel ecological interactions and potential applications. Understanding how environmental factors influence nigrescin production in different body sites is also important. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.